molecular formula C18H14N4O2 B12167124 N-(1H-indol-6-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

N-(1H-indol-6-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B12167124
M. Wt: 318.3 g/mol
InChI Key: UUPVTOPOLOCQCD-UHFFFAOYSA-N
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Description

N-(1H-indol-6-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide: is a complex organic compound that features both an indole and a quinazolinone moiety. The indole structure is a bicyclic compound consisting of a benzene ring fused to a pyrrole ring, while the quinazolinone structure is a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-6-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide typically involves the following steps:

    Formation of the Indole Derivative: The indole derivative can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Formation of the Quinazolinone Derivative: The quinazolinone derivative can be synthesized through the cyclization of anthranilic acid with formamide or through the reaction of 2-aminobenzamide with an appropriate aldehyde or ketone.

    Coupling Reaction: The final step involves coupling the indole and quinazolinone derivatives through an acylation reaction. This can be achieved by reacting the indole derivative with an acyl chloride or anhydride in the presence of a base to form the desired acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of high-throughput screening for reaction conditions, the use of catalysts to enhance reaction rates, and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-6-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the quinazolinone moiety to a dihydroquinazolinone or tetrahydroquinazolinone.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole or quinazolinone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halogens, alkylating agents, and acylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield dihydro or tetrahydro derivatives. Substitution reactions may introduce various functional groups onto the indole or quinazolinone rings.

Scientific Research Applications

N-(1H-indol-6-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It may exhibit anti-cancer, anti-inflammatory, or antimicrobial activities.

    Biological Research: The compound can be used as a tool to study biological pathways and mechanisms, particularly those involving indole and quinazolinone derivatives.

    Chemical Biology: The compound can be used to develop probes or inhibitors for specific enzymes or receptors.

    Industrial Applications: The compound may have applications in the development of new materials or as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(1H-indol-6-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The indole and quinazolinone moieties may contribute to the compound’s ability to bind to these targets and modulate their activity. The exact pathways and molecular targets involved can vary depending on the specific biological context and the compound’s intended use.

Comparison with Similar Compounds

N-(1H-indol-6-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide can be compared with other similar compounds, such as:

    Indole Derivatives: Compounds like indomethacin and tryptophan, which also contain the indole moiety, can be compared in terms of their biological activities and mechanisms of action.

    Quinazolinone Derivatives: Compounds like quinazoline and gefitinib, which contain the quinazolinone moiety, can be compared in terms of their therapeutic potential and molecular targets.

The uniqueness of this compound lies in its combination of both indole and quinazolinone moieties, which may confer distinct biological activities and applications not observed in compounds containing only one of these moieties.

Properties

Molecular Formula

C18H14N4O2

Molecular Weight

318.3 g/mol

IUPAC Name

N-(1H-indol-6-yl)-2-(4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C18H14N4O2/c23-17(21-13-6-5-12-7-8-19-16(12)9-13)10-22-11-20-15-4-2-1-3-14(15)18(22)24/h1-9,11,19H,10H2,(H,21,23)

InChI Key

UUPVTOPOLOCQCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC4=C(C=C3)C=CN4

Origin of Product

United States

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